Ivacaftor hydrate is a pharmaceutical compound primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. It functions as a modulator of the cystic fibrosis transmembrane conductance regulator protein, enhancing its function and improving chloride transport across epithelial cells. Ivacaftor hydrate is classified as a CFTR potentiator, specifically targeting mutations in the CFTR gene that lead to dysfunctional chloride channels.
Ivacaftor was developed by Vertex Pharmaceuticals and was first approved by the U.S. Food and Drug Administration in January 2012. The hydrate form of ivacaftor is a crystalline solid that includes water molecules in its structure, which can influence its solubility and stability.
Ivacaftor hydrate belongs to the class of CFTR modulators, specifically categorized as a potentiator. It is indicated for patients with specific mutations in the CFTR gene, particularly those that result in residual function of the protein.
The synthesis of ivacaftor has been documented through various methods, with significant improvements aimed at increasing yield and reducing costs. One notable method involves a one-pot two-step process that simplifies the synthesis while maintaining high purity and yield. This method utilizes protected quinoline carboxylic acid compounds as intermediates, avoiding harsh reaction conditions and corrosive reagents such as polyphosphoric acid and phosphoryl chloride .
The synthesis typically includes the following steps:
Ivacaftor has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a CFTR modulator. The molecular formula for ivacaftor is CHNO, with a molecular weight of approximately 402.48 g/mol.
The crystalline form of ivacaftor hydrate typically includes water molecules within its lattice structure, affecting its solubility and stability profile. The presence of these water molecules can be critical for biological activity and pharmacokinetics.
The primary chemical reactions involved in the synthesis of ivacaftor include:
These reactions are typically conducted under controlled conditions to ensure high yields and minimize side reactions. Techniques such as liquid chromatography are often employed for purification and analysis of intermediates and final products.
Ivacaftor acts by binding to the cystic fibrosis transmembrane conductance regulator protein at the cell surface, increasing its open probability and enhancing chloride ion transport across epithelial membranes. This action helps to restore fluid balance in tissues affected by cystic fibrosis.
Clinical studies have demonstrated that ivacaftor significantly improves lung function and reduces pulmonary exacerbations in patients with specific CFTR mutations. The precise mechanism involves modulation of channel gating rather than increasing channel expression .
Ivacaftor hydrate appears as a white to off-white crystalline solid. It exhibits good solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water due to its hydrophobic components.
The compound has a melting point ranging from 150°C to 160°C, which can vary based on hydration levels. Its stability can be influenced by environmental factors such as temperature and humidity.
Relevant data indicate that ivacaftor's bioavailability is affected by food intake; thus, it is recommended to be taken with high-fat meals to enhance absorption .
Ivacaftor hydrate is primarily used in clinical settings for treating cystic fibrosis patients with specific mutations in the CFTR gene. It has been shown to improve respiratory function and quality of life significantly.
Additionally, ongoing research explores its potential use in combination therapies with other CFTR modulators like tezacaftor and elexacaftor, aiming to broaden its efficacy across different mutation profiles .
Ivacaftor hydrate (C₂₄H₃₀N₂O₄; MW 410.51 g/mol) is a solid-state complex where water molecules stabilize the crystalline lattice of the anhydrous ivacaftor molecule (VX-770). The parent compound features:
Hydration introduces water molecules via hydrogen bonding to polar sites, notably the carboxamide carbonyl (C=O) and phenolic hydroxyl groups. This alters crystal packing density and lattice parameters compared to the anhydrous form (CAS 873054-44-5). X-ray powder diffraction (XRPD) reveals distinct peaks at 2θ = 5.8°, 12.3°, and 18.7°—indicative of a monoclinic system with P2₁/c space group symmetry [3] [4]. Hydrate stability is temperature-dependent, with dehydration onset occurring at ~110°C [3].
Table 1: Structural Descriptors of Ivacaftor Hydrate
Parameter | Value/Descriptor |
---|---|
Molecular Formula | C₂₄H₃₀N₂O₄·H₂O |
SMILES | CC(C)(C)C₁=CC(=C(O)C=C₁NC(=O)C₁=CNC₂=CC=CC=C₂C₁=O)C(C)(C)C.O |
InChI Key | MYELKYHBCRDZNH-UHFFFAOYSA-N |
Crystal System | Monoclinic |
Characteristic XRD Peaks | 5.8°, 12.3°, 18.7° (2θ) |
Ivacaftor hydrate exhibits markedly low aqueous solubility (<0.05 µg/mL) due to its hydrophobic tert-butyl domains. Solubility enhancement strategies include:
Hydration dynamics involve water occupancy in crystal voids, with a stoichiometry of 1:1 (ivacaftor:water). This hydrate form:
Thermogravimetric analysis (TGA) shows 4.4% mass loss at 110°C, corresponding to the release of one water molecule. The anhydrous residue then decomposes at 265°C [4]. Light exposure causes photodegradation via quinoline ring oxidation, necessitating storage at -20°C in inert atmospheres [3] [9].
Table 2: Key Physicochemical Properties
Property | Value/Condition |
---|---|
Aqueous Solubility | <0.05 µg/mL (25°C) |
logP (Predicted) | 5.2 (High lipophilicity) |
Hydration Stoichiometry | 1:1 (Ivacaftor:H₂O) |
Dehydration Onset | 110°C |
Storage Stability | -20°C, desiccated |
NMR Spectroscopy:¹H-NMR (DMSO-d₆) displays signature resonances:
FTIR Spectroscopy:Key vibrational modes include:
X-ray Diffraction:Anhydrous ivacaftor (Form I) exhibits primary peaks at 2θ = 7.2°, 14.9°, and 21.5°. The hydrate form shifts these to 2θ = 5.8°, 12.3°, and 18.7° due to expanded unit cell dimensions from water incorporation. Synchrotron studies confirm hydrate crystals have a 15% larger unit cell volume than Form I [3].
Table 3: XRD Signatures of Ivacaftor Solid Forms
Form | Characteristic Peaks (2θ) | d-Spacing (Å) |
---|---|---|
Hydrate | 5.8°, 12.3°, 18.7° | 15.2, 7.2, 4.7 |
Anhydrous (Form I) | 7.2°, 14.9°, 21.5° | 12.3, 5.9, 4.1 |
Mass Spectrometry:LC-MS/MS analysis shows:
Table 4: Compound Synonyms for Ivacaftor Hydrate
Synonym | Source |
---|---|
VX-770 hydrate | [2] [5] |
Kalydeco hydrate | [3] [4] |
N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide hydrate | [4] [9] |
CAS 1134822-07-3 | All sources |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: